molecular formula C21H24N2O4S B1439781 fmoc-Cysteinol(acm) CAS No. 198543-46-3

fmoc-Cysteinol(acm)

Cat. No.: B1439781
CAS No.: 198543-46-3
M. Wt: 400.5 g/mol
InChI Key: ILFFSHOJZXAWJQ-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine, commonly referred to as fmoc-Cysteinol(acm), is a derivative of the amino acid cysteine. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The fluorenylmethyloxycarbonyl group protects the amino terminus, while the acetamidomethyl group protects the thiol side chain of cysteine .

Mechanism of Action

Target of Action

Fmoc-Cysteinol(acm) is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that make up peptides and proteins. The compound plays a crucial role in protecting the cysteine thiol group during peptide synthesis .

Mode of Action

Fmoc-Cysteinol(acm) operates by protecting the cysteine thiol group during the synthesis of peptides . The Fmoc (Fluorenylmethyloxycarbonyl) group protects the amino end of the cysteine, while the Acm (acetamidomethyl) group protects the thiol side chain . These protections allow for the successful synthesis of complex peptides without unwanted side reactions .

Biochemical Pathways

The use of Fmoc-Cysteinol(acm) facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The compound’s protective groups enable the controlled formation of peptide bonds, leading to the desired peptide sequence .

Pharmacokinetics

The Acm group is stable to trifluoroacetic acid (TFA), a common reagent in peptide synthesis .

Result of Action

The use of Fmoc-Cysteinol(acm) results in the successful synthesis of complex peptides with precise control over the sequence and structure . After the peptide synthesis is complete, the protective groups can be removed under specific conditions to reveal the functional thiol group of the cysteine .

Action Environment

The action of Fmoc-Cysteinol(acm) is influenced by the solvent used in the peptide synthesis process . For example, in non-polar solvents, the oxidation of the Acm group is extremely sluggish . Therefore, the choice of solvent can significantly impact the efficacy and stability of Fmoc-Cysteinol(acm) in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine typically involves the following steps:

Industrial Production Methods

Industrial production of N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and continuous flow reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cysteinyl peptides and cystinyl peptides, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine has numerous applications in scientific research:

Comparison with Similar Compounds

N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine is unique due to its dual protective groups. Similar compounds include:

    N-α-Fluorenylmethyloxycarbonyl-S-triphenylmethyl-L-cysteine: This compound has a triphenylmethyl group instead of an acetamidomethyl group, offering different stability and deprotection conditions.

    N-α-Fluorenylmethyloxycarbonyl-S-tert-butyl-L-cysteine: This compound uses a tert-butyl group for thiol protection, which is removed under different conditions compared to acetamidomethyl.

These compounds offer alternative protective strategies depending on the specific requirements of the peptide synthesis process.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-(acetamidomethylsulfanyl)-3-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-14(25)22-13-28-12-15(10-24)23-21(26)27-11-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20,24H,10-13H2,1H3,(H,22,25)(H,23,26)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFFSHOJZXAWJQ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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